Norsufentanil-d3

Description

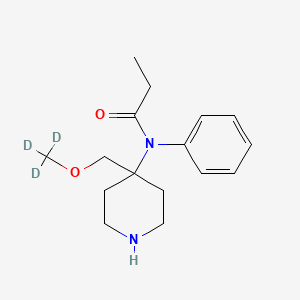

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZGJWEIWAWML-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901038275 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204688-16-3 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Norsufentanil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Norsufentanil-d3, a deuterated analog of the major metabolite of the potent synthetic opioid sufentanil. This compound is an essential internal standard for the quantitative analysis of norsufentanil in biological matrices by mass spectrometry-based methods. This document details a plausible synthetic route, analytical characterization techniques, and relevant data for researchers in the fields of pharmacology, toxicology, and drug metabolism.

Introduction

Norsufentanil is the primary N-dealkylated metabolite of sufentanil, a powerful opioid analgesic used in anesthesia and for the management of severe pain.[1] The monitoring of sufentanil and its metabolites is crucial in clinical and forensic toxicology. This compound, with its formal name N-[4-(methoxy-d3-methyl)-4-piperidinyl]-N-phenyl-propanamide, serves as an ideal internal standard for these analytical applications due to its chemical similarity to the analyte and its distinct mass shift, which allows for accurate quantification by mass spectrometry.[2][3]

Chemical Structure and Properties:

| Property | Value |

| Formal Name | N-[4-(methoxy-d3-methyl)-4-piperidinyl]-N-phenyl-propanamide |

| CAS Number | 1204688-16-3[2] |

| Molecular Formula | C₁₆H₂₁D₃N₂O₂[2] |

| Molecular Weight | 279.4 g/mol [2] |

| Appearance | Typically supplied as a solution in an organic solvent (e.g., methanol, methyl acetate) |

Synthesis of this compound

While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible and detailed synthetic protocol can be derived from established synthetic routes for fentanyl and its analogs. The key step in the synthesis of this compound is the introduction of the trideuterated methyl group. A representative synthetic workflow is outlined below.

Figure 1: Plausible synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: N-Acylation of 4-(Phenylamino)-4-(hydroxymethyl)piperidine

-

To a solution of 4-(phenylamino)-4-(hydroxymethyl)piperidine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Cool the reaction mixture in an ice bath.

-

Slowly add propionyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-(hydroxymethyl)-4-piperidinyl)-N-phenylpropanamide.

Step 2: Williamson Ether Synthesis with Iodomethane-d3

-

Dissolve the crude product from Step 1 in a dry, polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.

-

Allow the mixture to stir at room temperature for a period to ensure the formation of the alkoxide.

-

Add iodomethane-d3 (CD₃I) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Step 3: Purification

-

Purify the crude this compound using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Figure 2: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The absence of a signal in the typical methoxy region of the ¹H NMR spectrum and the characteristic triplet pattern (due to deuterium coupling) in the ¹³C NMR spectrum for the methoxy carbon confirm the successful incorporation of the deuterium label.

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| Aromatic-H | 7.4 - 7.2 |

| Piperidine-H (axial/equatorial) | 3.2 - 2.8, 2.0 - 1.5 |

| -CH₂-O- | ~3.4 |

| -N-CH₂- (piperidine) | 3.2 - 2.8 |

| -CO-CH₂-CH₃ | ~2.1 |

| -CO-CH₂-CH₃ | ~1.0 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is utilized. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns for structural confirmation and quantification.

Expected Mass Spectrometric Data:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (calculated) | 280.2317 |

| [M+H]⁺ (observed) | ~280.23 |

Predicted MS/MS Fragmentation:

The fragmentation of this compound is expected to follow pathways similar to other fentanyl analogs, with characteristic losses.

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Plausible Neutral Loss |

| 280.2 | ~224.2 | C₂H₅CHO |

| 280.2 | ~188.1 | C₅H₁₀N₂O |

| 280.2 | ~105.1 | C₁₃H₁₉D₃N₂O |

Note: The fragmentation pattern can be influenced by the collision energy and the mass spectrometer used.

Chromatographic Analysis

Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of this compound and are integral to its application in quantitative methods.

Typical Chromatographic Conditions for Analysis:

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| LC-MS/MS | C18 reverse-phase column | Gradient of acetonitrile and water with formic acid | Triple Quadrupole MS |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer |

Application as an Internal Standard

This compound is primarily used as an internal standard in the quantification of norsufentanil in biological samples such as blood, plasma, and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.

Workflow for Quantitative Analysis using this compound:

Figure 3: General workflow for the use of this compound as an internal standard.

Conclusion

This compound is a critical analytical tool for the accurate quantification of norsufentanil. This guide has provided a comprehensive overview of its synthesis, based on established chemical principles for fentanyl analogs, and its characterization using modern analytical techniques. The detailed protocols and data presented herein are intended to support researchers and professionals in the fields of drug development, pharmacology, and forensic science in their understanding and application of this important stable isotope-labeled standard.

References

Norsufentanil-d3: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Norsufentanil-d3. The information is curated for researchers, scientists, and drug development professionals, with a focus on clear data presentation, detailed experimental methodologies, and visual representations of key processes.

Core Data: Solubility and Stability

A critical aspect of working with any compound is understanding its solubility and stability profile. This section presents the currently available data for this compound.

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and for designing experiments in different biological and chemical matrices. The quantitative data is summarized in Table 1.

| Solvent | Solubility (mg/mL) |

| DMF | 30 |

| DMSO | 20 |

| Ethanol | 30 |

| PBS (pH 7.2) | 0.16 |

Table 1: Solubility of this compound in Various Solvents.

Stability Profile

Specific quantitative stability data for this compound under a wide range of pH and temperature conditions is not extensively available in the public domain. However, valuable insights can be drawn from studies on its non-deuterated counterpart, norsufentanil, and other fentanyl analogs.

General Stability of N-dealkylated Fentanyl Analogs:

Studies on the stability of a range of fentanyl analogs have shown that N-dealkylated metabolites, such as norsufentanil, are among the most stable compounds within this class.[1] Key qualitative findings include:

-

pH Dependency: Fentanyl analogs, including norsufentanil, are generally stable at a pH of 6 or lower.[1] They exhibit instability in strongly alkaline environments.[1]

-

Temperature Effects: Elevated temperatures can lead to the degradation of fentanyl analogs.[1]

-

Long-Term Storage: When stored at -20°C, Norsufentanil is stable for at least four years.

Forced Degradation Studies:

Forced degradation studies on fentanyl provide insights into potential degradation pathways for its metabolites. Under acidic conditions, fentanyl degrades, while it shows stability against light exposure and basic conditions.[2] Thermal degradation of fentanyl can produce norsufentanil as a degradant.[2][3]

While this information provides a general understanding, it is crucial for researchers to perform specific stability studies for this compound under their unique experimental conditions.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the analysis of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of a compound in an aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.2) in a glass vial. The excess solid should be visible.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.

-

The determined concentration represents the solubility of the compound under the tested conditions.

-

Stability Assessment by a Stability-Indicating LC-MS/MS Method

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare working solutions by diluting the stock solution with the desired stress condition media (e.g., acidic, basic, or oxidative solutions) to a known concentration.

-

-

Application of Stress Conditions:

-

Acidic/Basic Hydrolysis: Incubate the working solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the working solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the working solution (in a neutral buffer) to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the working solution to a controlled light source (e.g., UV or fluorescent light).

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples as necessary.

-

-

Sample Analysis:

-

Analyze the samples using a validated stability-indicating LC-MS/MS method. This method should be able to separate the intact this compound from any potential degradation products.

-

Quantify the remaining concentration of this compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

This data can be used to determine the degradation rate and half-life under each stress condition.

-

Visualizing Core Processes

Graphical representations are invaluable for understanding complex biological and experimental pathways. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to this compound.

Signaling Pathway: Metabolism of Sufentanil

Sufentanil, a potent µ-opioid receptor agonist, is metabolized in the liver primarily by cytochrome P450 enzymes (specifically CYP3A4). A major metabolic pathway is N-dealkylation, which results in the formation of norsufentanil. Unlike its parent compound, norsufentanil is considered an inactive metabolite, meaning it does not significantly activate the µ-opioid receptor to produce analgesic effects.

Metabolism of Sufentanil to the inactive metabolite Norsufentanil.

Experimental Workflow: LC-MS/MS Analysis

The quantification of this compound in biological samples typically involves a multi-step process, from sample preparation to instrumental analysis. This workflow ensures the accurate and precise measurement of the analyte.

A typical workflow for the analysis of this compound by LC-MS/MS.

References

- 1. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Norsufentanil-d3 in Advancing Opioid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of opioid research and forensic analysis, precision and accuracy are paramount. The emergence of potent synthetic opioids necessitates robust analytical methodologies for their detection and quantification. This technical guide delves into the core application of Norsufentanil-d3, a critical tool in the analytical chemist's arsenal, focusing on its use as an internal standard in mass spectrometry-based quantification of norsufentanil and related compounds.

Core Application: An Internal Standard for Quantitative Analysis

This compound is a deuterated analog of norsufentanil, a metabolite of the potent synthetic opioid sufentanil. Its primary and indispensable role in research is to serve as an internal standard for the quantification of norsufentanil using hyphenated chromatographic and mass spectrometric techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1].

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of high-quality quantitative analysis. It is chemically identical to the analyte of interest (norsufentanil) but has a different mass due to the presence of deuterium atoms. This property allows it to mimic the analyte throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer. By compensating for variations in sample preparation and instrument response, it ensures a more accurate and precise quantification of the target analyte.

Technical Data Summary

The utility of this compound as an internal standard is underpinned by its specific physicochemical properties. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Formal Name | N-[4-(methoxy-d3-methyl)-4-piperidinyl]-N-phenyl-propanamide | [1] |

| Molecular Formula | C₁₆H₂₁D₃N₂O₂ | [1] |

| Formula Weight | 279.4 | [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Typical Formulation | A solution in methyl acetate | [1] |

Experimental Protocol: Quantification of Norsufentanil in Biological Matrices using this compound

The following is a representative experimental protocol for the quantification of norsufentanil in a biological matrix (e.g., urine, plasma) using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established methodologies for the analysis of fentanyl analogs[2][3][4][5].

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract and concentrate norsufentanil and the internal standard from the biological matrix and remove potential interferences.

-

Procedure:

-

To 1 mL of the biological sample (e.g., urine), add a known amount of this compound working solution.

-

Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6) and vortex.

-

Condition a mixed-mode SPE cartridge by sequentially passing methanol and then water through it.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water followed by an acidic solution (e.g., 100 mM acetic acid) to remove interferences.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analytes with a suitable organic solvent, often containing a small amount of a basic modifier (e.g., methanol with 2% ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate norsufentanil from other compounds and detect and quantify it using tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with the same acid concentration as mobile phase B.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both norsufentanil and this compound are monitored.

-

For Norsufentanil: A specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored.

-

For this compound: The same principle applies, but the precursor ion will have a mass-to-charge ratio that is 3 units higher than that of unlabeled norsufentanil.

-

-

Optimization: The collision energy and other MS parameters are optimized to achieve the best signal intensity for each transition.

-

3. Data Analysis and Quantification

-

Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of norsufentanil and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of norsufentanil to the peak area of this compound against the concentration of norsufentanil.

-

Quantification: The concentration of norsufentanil in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for quantitative research.

Caption: Experimental workflow for Norsufentanil quantification.

Caption: Logic of using an internal standard for quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ovid.com [ovid.com]

- 3. Simultaneous quantification of fentanyl, sufentanil, cefazolin, doxapram and keto‐doxapram in plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Fentanyl and Its Analogues in Human Urine by LC-MS/MS [restek.com]

- 5. chemistryworld.com [chemistryworld.com]

The Metabolism of Sufentanil to Norsufentanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic conversion of the potent synthetic opioid, sufentanil, to its primary metabolite, norsufentanil. The document outlines the core metabolic pathway, the principal enzymes involved, quantitative kinetic and concentration data, and detailed experimental protocols for studying this biotransformation.

Core Metabolic Pathway: N-Dealkylation of Sufentanil

Sufentanil is a potent opioid analgesic that undergoes extensive metabolism primarily in the liver and, to a lesser extent, in the small intestine.[1][2] The predominant metabolic pathway is oxidative N-dealkylation, which involves the removal of the N-phenethyl group from the piperidine ring to form the inactive metabolite, norsufentanil.[1][3] This biotransformation is a critical step in the detoxification and elimination of the drug.

The Role of Cytochrome P450 3A4 (CYP3A4)

The primary enzyme responsible for the N-dealkylation of sufentanil to norsufentanil is Cytochrome P450 3A4 (CYP3A4).[4][5][6] Studies using human liver microsomes have demonstrated that the rate of norsufentanil formation is highly correlated with CYP3A4 activity.[4][7] Chemical inhibitors known to target CYP3A4, such as troleandomycin, gestodene, ketoconazole, and erythromycin, strongly inhibit the metabolism of sufentanil.[4][6] Furthermore, antibodies raised against CYP3A4 have been shown to markedly inhibit the formation of norsufentanil in microsomal incubations.[4][6][7] While other CYP enzymes have been investigated, CYP3A4 is confirmed as the major catalyst in this metabolic reaction.[5][7]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of sufentanil to norsufentanil.

Enzyme Kinetics

Kinetic analysis of sufentanil N-dealkylation in human liver microsomes has established the following parameters.

| Parameter | Value | Source |

| Km (Michaelis Constant) | 117 µM | [7][8] |

| Vmax (Maximum Reaction Velocity) | 3.86 nmol norsufentanil / min / nmol P450 | [7][8] |

Urinary Concentrations of Sufentanil and Norsufentanil

Analysis of urine samples from patients administered sufentanil (via Duragesic® transdermal patches) shows a wide variation in concentrations, with the metabolite norsufentanil generally present at higher levels than the parent drug.[9] This is consistent with extensive metabolism.[9]

| Patch Dose (µg/h) | Analyte | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Source |

| 25 | Fentanyl | 47 | 0 - 983 | [9] |

| Norsufentanil | 175 | 0 - 980 | [9] | |

| 50 | Fentanyl | 74 | 0 - 589 | [9] |

| Norsufentanil | 257 | 0 - 2200 | [9] | |

| 75 | Fentanyl | 107 | 0 - 1280 | [9] |

| Norsufentanil | 328 | 0 - 5630 | [9] |

Note: The data reflects concentrations from random urine specimens and shows significant inter-individual variability.[9]

Experimental Protocols

The study of sufentanil metabolism typically involves in vitro assays with human liver microsomes followed by advanced analytical techniques for the identification and quantification of metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a synthesized representation of methods described in the literature.[4][6][7]

-

Preparation of Incubation Mixture:

-

Human liver microsomes are suspended in a buffered solution (e.g., potassium phosphate buffer).

-

The mixture is fortified with an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactors for CYP450 enzyme activity.

-

-

Incubation:

-

A solution of sufentanil (often radiolabeled, e.g., ³H-sufentanil, at a specific concentration such as 0.25 µM) is added to the microsomal preparation.[4]

-

The reaction is initiated by adding the NADPH-generating system.

-

The mixture is incubated at 37°C for a specified time (e.g., 10-30 minutes).

-

-

Reaction Termination:

-

The reaction is stopped by adding a quenching agent, such as a cold organic solvent (e.g., methanol or acetonitrile), which also serves to precipitate proteins.

-

-

Sample Preparation for Analysis:

-

The quenched mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected for analysis.

-

-

Inhibition Studies (Optional):

-

To confirm the role of specific CYP isoforms, the incubation can be performed in the presence of known chemical inhibitors (e.g., ketoconazole for CYP3A4) or specific antibodies against the target enzyme.[4][6] A reduction in metabolite formation compared to a control incubation indicates the enzyme's involvement.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a gold standard technique for the sensitive and specific detection of sufentanil and norsufentanil in biological matrices.[10][11]

-

Sample Preparation (from Urine):

-

An internal standard (e.g., norsufentanil-d5) is added to the urine sample.[12]

-

The sample is buffered (e.g., with acetate buffer, pH 4.0).[12]

-

Solid-Phase Extraction (SPE) is performed to clean up the sample and concentrate the analytes. An Oasis HLB C18 column is commonly used for this purpose.[12]

-

The analytes are eluted from the SPE column with a solvent, which is then evaporated and the residue reconstituted in a mobile phase-compatible solution.

-

-

Chromatographic Separation (LC):

-

The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Analytes are separated on a C18 analytical column using a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Detection and Quantification (MS/MS):

-

The column eluent is introduced into a tandem mass spectrometer, often using an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for sufentanil, norsufentanil, and their internal standards are monitored for highly selective and sensitive quantification.

-

References

- 1. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification of human liver cytochrome P-450 3A4 as the enzyme responsible for fentanyl and sufentanil N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible involvement of multiple cytochrome P450S in fentanyl and sufentanil metabolism as opposed to alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes. Role of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Urine concentrations of fentanyl and norfentanyl during application of Duragesic transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ovid.com [ovid.com]

The Role of Cytochrome P450 in Sufentanil Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufentanil, a potent synthetic opioid analgesic, is extensively metabolized in the liver, a process critical to its pharmacokinetic profile and clinical efficacy. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 isoform, plays a central role in the biotransformation of sufentanil. Understanding the intricacies of this metabolic pathway is paramount for predicting drug-drug interactions, understanding interindividual variability in patient response, and ensuring the safe and effective use of this powerful analgesic. This guide provides a comprehensive overview of the role of cytochrome P450 in sufentanil metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Cytochrome P450 3A4: The Primary Catalyst in Sufentanil Metabolism

Extensive in vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the metabolism of sufentanil.[1][2][3][4] The primary metabolic pathway is oxidative N-dealkylation at the piperidine nitrogen, leading to the formation of the inactive metabolite, norsufentanil.[3][4][5] The rate of sufentanil N-dealkylation shows a significant correlation with CYP3A4 activity markers, such as nifedipine oxidation.[2]

While CYP3A4 is the major contributor, the potential involvement of other CYP isoforms, though minor, has been explored. However, studies have shown no significant correlation between sufentanil metabolism and the activities of other CYPs, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1.[1][2]

The significant role of CYP3A4 has important clinical implications. Co-administration of sufentanil with potent inhibitors or inducers of CYP3A4 can lead to significant alterations in sufentanil plasma concentrations, potentially resulting in adverse effects or therapeutic failure.[6] For instance, CYP3A4 inhibitors can increase sufentanil exposure, heightening the risk of respiratory depression, while inducers can decrease its efficacy.

Metabolic Pathways of Sufentanil

The biotransformation of sufentanil proceeds through several key pathways, with N-dealkylation being the most prominent.

As illustrated in Figure 1, the primary metabolic fate of sufentanil is its conversion to norsufentanil via CYP3A4-mediated oxidative N-dealkylation.[3][4] Other minor metabolic pathways include oxidative O-demethylation and aromatic hydroxylation, leading to the formation of other metabolites, such as desmethyl-sufentanil.[5] These minor metabolites are generally formed in much smaller quantities. Ultimately, the metabolites are excreted from the body.

Quantitative Data on Sufentanil Metabolism

The kinetics of sufentanil metabolism have been characterized in human liver microsomes. The following table summarizes key quantitative data from a representative study.

| Parameter | Value | Species | In Vitro System | Reference |

| Apparent Km | 15.2 µM | Human | Liver Microsomes | [5] |

| Apparent Vmax | 6.15 nmol/min/mg protein | Human | Liver Microsomes | [5] |

Table 1: Kinetic Parameters of Sufentanil Metabolism

These kinetic parameters provide valuable insights into the affinity of CYP3A4 for sufentanil and the maximum rate of its metabolism under the specified in vitro conditions.

Experimental Protocols

The investigation of sufentanil metabolism typically involves in vitro assays using human-derived materials. A common and informative approach is the use of human liver microsomes, which are rich in CYP enzymes.

Protocol: In Vitro Metabolism of Sufentanil using Human Liver Microsomes

1. Materials and Reagents:

-

Pooled human liver microsomes

-

Sufentanil

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

2. Incubation Procedure:

-

Prepare a master mix containing the potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Pre-warm the master mix and the human liver microsomes to 37°C.

-

Add the human liver microsomes to the master mix to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Initiate the metabolic reaction by adding sufentanil to the incubation mixture at various concentrations to determine kinetic parameters.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Collect the supernatant for analysis.

3. Analytical Method:

-

Analyze the supernatant using a validated HPLC-MS/MS method to quantify the concentrations of sufentanil and its primary metabolite, norsufentanil.

-

The HPLC system separates the parent drug from its metabolites.

-

The tandem mass spectrometer provides sensitive and specific detection and quantification.

4. Data Analysis:

-

Calculate the rate of metabolite formation at each sufentanil concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying sufentanil metabolism in vitro.

Conclusion

The metabolism of sufentanil is predominantly mediated by cytochrome P450 3A4, leading to the formation of the inactive metabolite norsufentanil. This metabolic pathway is a critical determinant of sufentanil's pharmacokinetic profile and is a key consideration for potential drug-drug interactions. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working with this potent opioid. A thorough understanding of the role of CYP3A4 in sufentanil metabolism is essential for optimizing its therapeutic use and ensuring patient safety.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Identification of human liver cytochrome P-450 3A4 as the enzyme responsible for fentanyl and sufentanil N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible involvement of multiple cytochrome P450S in fentanyl and sufentanil metabolism as opposed to alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of sufentanil in liver microsomes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajmc.com [ajmc.com]

Norsufentanil-d3: A Technical Guide to Commercial Availability and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Norsufentanil-d3, a critical analytical reference standard. It is intended to serve as a resource for researchers, scientists, and drug development professionals who require this material for quantitative analysis of norsufentanil, a primary metabolite of the potent synthetic opioid sufentanil. This document outlines commercially available sources, their product specifications, and a representative analytical workflow for its use.

Commercial Availability and Suppliers

This compound is available from a limited number of specialized chemical suppliers as an analytical reference standard. Its primary application is as an internal standard for chromatographic and mass spectrometric quantification of norsufentanil.[1][2] The deuterated form, containing three deuterium atoms, ensures its mass is distinct from the endogenous metabolite, allowing for precise and accurate quantification in complex biological matrices.[1]

Below is a summary of commercially available this compound:

| Supplier | CAS Number | Purity | Formulation | Available Quantities |

| Cayman Chemical | 1204688-16-3 | ≥99% deuterated forms (d1-d3) | A solution in methyl acetate | 500µg, 1mg, 5mg |

| AK Scientific (via ChemicalBook) | 1204688-16-3 | Not specified | Not specified | 500µg, 1mg, 5mg |

Note: Product specifications and availability are subject to change. Please consult the suppliers directly for the most current information.

Analytical Applications and Experimental Protocols

This compound is intended for forensic and research applications.[1][2] The physiological and toxicological properties of this compound are not fully elucidated.[1] It serves as an indispensable tool in methods developed to detect and quantify norsufentanil in biological samples, such as urine, to monitor sufentanil metabolism.

While a specific synthesis protocol for this compound is not publicly detailed, analytical methods for the detection of the parent compound, norsufentanil, provide a framework for its use. A common approach involves ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

Representative Experimental Workflow: Quantification of Norsufentanil in Urine using this compound Internal Standard

The following workflow is a composite representation based on established analytical methods for fentanyl analogs and their metabolites.[3][4][5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. europeanreview.org [europeanreview.org]

- 4. Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Norsufentanil using Norsufentanil-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norsufentanil is the primary metabolite of the potent synthetic opioid analgesic, sufentanil. Accurate and reliable quantification of norsufentanil in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. This document provides detailed application notes and protocols for the use of Norsufentanil-d3 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of norsufentanil. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring the highest accuracy and precision.[1]

This compound is an ideal internal standard for the quantification of norsufentanil due to its chemical and physical similarities to the unlabeled analyte.[2] It co-elutes with norsufentanil under typical reversed-phase chromatographic conditions and exhibits similar ionization and fragmentation patterns, with a mass shift of 3 Da, allowing for clear differentiation by the mass spectrometer.

This document outlines two common sample preparation protocols: Solid-Phase Extraction (SPE) for plasma samples, which provides excellent sample cleanup and concentration, and a simple "dilute-and-shoot" method for urine samples, offering high throughput and ease of use. Additionally, detailed LC-MS/MS parameters and validation data are provided to guide researchers in establishing a robust and reliable analytical method.

Sufentanil Metabolism Pathway

Sufentanil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway is N-dealkylation, which results in the formation of its inactive metabolite, norsufentanil.[3][4][5][6] Minor metabolic pathways may also exist. Understanding this pathway is essential for interpreting drug metabolism and pharmacokinetic data.

Sufentanil Metabolism via CYP3A4.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This protocol is recommended for the extraction of norsufentanil from plasma, providing a clean extract and enabling lower limits of detection.

Materials:

-

Human plasma samples

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium hydroxide

-

Formic acid

-

SPE cartridges (e.g., mixed-mode cation exchange)

-

Phosphate buffer (e.g., 100 mM, pH 6.0)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment: To 500 µL of plasma sample, add 25 µL of the this compound internal standard working solution. Add 500 µL of phosphate buffer (100 mM, pH 6.0) and vortex to mix.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in a 95:5 (v/v) mixture of dichloromethane and isopropanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and vortex.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Dilute-and-Shoot Protocol for Urine Samples

This protocol is a rapid and simple method for the analysis of norsufentanil in urine, suitable for high-throughput screening.[2][7][8]

Materials:

-

Human urine samples

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation: To 100 µL of urine sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Dilution: Add 880 µL of a 10:90 (v/v) methanol:water solution.

-

Mixing and Centrifugation: Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting parameters for the LC-MS/MS analysis of norsufentanil. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 500°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Norsufentanil | 277.2 | 105.1 | 25 | 50 |

| 277.2 | 84.1 | 30 | 50 | |

| This compound | 280.2 | 105.1 | 25 | 50 |

| 280.2 | 84.1 | 30 | 50 |

Note: Collision energies should be optimized for the specific instrument being used.

Experimental Workflow Diagram

LC-MS/MS Workflow for Norsufentanil.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of norsufentanil using this compound as an internal standard. The data is compiled from various studies and represents expected performance.[9][10][11][12][13][14][15]

Calibration and Linearity

| Matrix | Calibration Range (ng/mL) | r² | Weighting |

| Plasma | 0.1 - 100 | > 0.995 | 1/x |

| Urine | 0.5 - 200 | > 0.995 | 1/x |

Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD (ng/mL) | LOQ (ng/mL) |

| Plasma | 0.05 | 0.1 |

| Urine | 0.2 | 0.5 |

Accuracy and Precision

| Matrix | Concentration (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Plasma | 0.3 (Low QC) | ± 10% | < 10% | < 15% |

| 10 (Mid QC) | ± 10% | < 10% | < 15% | |

| 80 (High QC) | ± 10% | < 10% | < 15% | |

| Urine | 1.5 (Low QC) | ± 15% | < 10% | < 15% |

| 50 (Mid QC) | ± 15% | < 10% | < 15% | |

| 150 (High QC) | ± 15% | < 10% | < 15% |

Recovery and Matrix Effect

| Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |

| Plasma | SPE | > 85% | < 15% |

| Urine | Dilute-and-Shoot | N/A | < 20% |

Recovery is not applicable for the dilute-and-shoot method as there is no extraction step.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of norsufentanil in biological matrices by LC-MS/MS. The protocols and methods described in this document offer both high sensitivity and high throughput options to suit various research needs. Proper method validation is essential to ensure the accuracy and precision of the results. The provided data serves as a guideline for expected method performance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. sepscience.com [sepscience.com]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. researchgate.net [researchgate.net]

- 5. Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Determination of morphine and codeine in plasma by HPLC following solid phase extraction [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period | Clinics [elsevier.es]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 12. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Analysis of 17 fentanyls in plasma and blood by UPLC-MS/MS with interpretation of findings in surgical and postmortem casework - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Application Note: Quantitative Determination of Norsufentanil in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Norsufentanil-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norsufentanil is the primary metabolite of the potent synthetic opioid sufentanil. Monitoring its presence and concentration in urine is crucial for clinical and forensic toxicology, as well as in pain management compliance testing and doping control. This application note provides a detailed protocol for the sensitive and selective quantification of norsufentanil in human urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs Norsufentanil-d3, a deuterated analog, as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

The described methodology is based on solid-phase extraction (SPE) for sample clean-up and concentration, followed by instrumental analysis. This approach offers high recovery and sensitivity, making it suitable for detecting low concentrations of norsufentanil that are often present in urine samples.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantitative analysis of norsufentanil in urine using LC-MS/MS. These values are representative of the performance expected from the described protocol.

| Parameter | Norsufentanil | Notes |

| Limit of Detection (LOD) | 0.003 - 0.5 ng/mL | Dependent on instrumentation and specific method parameters.[1] |

| Limit of Quantification (LOQ) | 0.006 - 0.5 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[1][2] |

| Linearity (R²) | > 0.99 | Demonstrates a strong correlation between concentration and instrument response.[3][4] |

| Recovery | 89.1% - 104.9% | Indicates the efficiency of the extraction process.[1][2] |

| Intra-day Precision (%CV) | < 15% | Measures the precision of the method within a single day.[1][3] |

| Inter-day Precision (%CV) | < 20% | Measures the reproducibility of the method across different days.[1][5] |

| Matrix Effect | Compensated by IS | The use of a deuterated internal standard minimizes the impact of matrix components on ionization.[6] |

Experimental Protocol

This protocol details the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of norsufentanil in urine.

Materials and Reagents

-

Norsufentanil certified reference material

-

This compound internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Deionized water (18 MΩ·cm)

-

Phosphate buffer (0.1 M, pH 6.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Cation Exchange or Hydrophilic-Lipophilic Balanced)

-

Human urine (drug-free for standards and controls)

Preparation of Standards and Controls

-

Stock Solutions: Prepare individual stock solutions of norsufentanil and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of norsufentanil by serial dilution of the stock solution with a 50:50 methanol:water mixture.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.

-

Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the norsufentanil working standards to create a calibration curve over the desired concentration range (e.g., 0.1 - 100 ng/mL). Prepare at least three levels of QC samples (low, medium, and high).

Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To 1 mL of urine sample, calibrator, or QC, add 20 µL of the this compound internal standard working solution and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elution: Elute the analytes from the cartridge with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Analytical Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for norsufentanil and this compound should be optimized. Representative transitions are:

-

Norsufentanil: e.g., m/z 277.1 → 128.1 (quantifier), 277.1 → 96.0 (qualifier)[2]

-

This compound: e.g., m/z 280.1 → 131.1 (or other appropriate transition depending on the labeling)

-

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations using a linear regression model. The concentration of norsufentanil in the unknown samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for Norsufentanil Analysis in Urine.

Logical Relationship of Analytical Components

Caption: Core Components of the Analytical Method.

References

- 1. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of fentanyl, metabolite and analogs in urine by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Recovery Solid-Phase Extraction of Norsufentanil from Human Plasma Using a Deuterated Internal Standard

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of norsufentanil in human plasma. The protocol employs a mixed-mode cation exchange SPE strategy, which provides excellent sample cleanup and high analyte recovery. The use of a deuterated internal standard, norsufentanil-d5, ensures accuracy and precision in quantification by correcting for matrix effects and variability during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicological analysis, and clinical monitoring of sufentanil and its metabolites. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Norsufentanil is the primary metabolite of the potent synthetic opioid sufentanil. Accurate and sensitive quantification of norsufentanil in biological matrices such as plasma is crucial for understanding the pharmacokinetics of the parent drug and for forensic and clinical toxicology. Solid-phase extraction is a widely used technique for sample preparation in bioanalysis due to its ability to remove interfering substances and concentrate the analyte of interest. Mixed-mode cation exchange (MCX) SPE is particularly effective for the extraction of basic compounds like norsufentanil from complex biological samples. This method combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and sample cleanup. The inclusion of a stable isotope-labeled internal standard, such as norsufentanil-d5, is critical for compensating for potential analyte loss during sample processing and for mitigating the impact of matrix effects on ionization efficiency in LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Analytes: Norsufentanil, Norsufentanil-d5 (internal standard)

-

SPE Cartridge: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18 MΩ·cm)

-

Reagents: Formic acid, Ammonium hydroxide, Ammonium acetate

-

Biological Matrix: Human plasma

Sample Preparation

-

Allow frozen human plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 500 µL of plasma, add 25 µL of the norsufentanil-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex the sample for 10 seconds.

-

Protein Precipitation & pH Adjustment: Add 1 mL of 4% phosphoric acid in water to the plasma sample. This step disrupts protein binding and adjusts the pH to ensure norsufentanil is protonated and can bind to the cation exchange sorbent.

-

Vortex for 20-30 seconds.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

The supernatant is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) Protocol

The following protocol is designed for a 30 mg/1 mL mixed-mode cation exchange SPE cartridge.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.

-

Loading: Load the supernatant from the sample preparation step onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

Washing:

-

Wash 1: Pass 1 mL of 0.1% formic acid in deionized water to remove polar interferences.

-

Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

-

-

Elution: Elute the analyte and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. This step neutralizes the charge on the analyte, disrupting the cation exchange retention mechanism and allowing for its elution.

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Proposed MRM Transitions for Norsufentanil and Norsufentanil-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Norsufentanil | 291.2 | 188.1 | 84.1 | 20 |

| Norsufentanil-d5 | 296.2 | 188.1 | 89.1 | 20 |

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following table summarizes the expected quantitative performance of this method based on typical results for similar assays.

Table 2: Expected Quantitative Performance Data

| Parameter | Norsufentanil |

| Linear Range | 0.05 - 50 ng/mL |

| Limit of Detection (LOD) | 0.02 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Recovery (%) | > 85% |

| Matrix Effect (%) | < 15% |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Visualizations

Caption: Workflow for the solid-phase extraction of norsufentanil from human plasma.

Conclusion

The described solid-phase extraction method using a mixed-mode cation exchange sorbent provides a highly effective and reproducible approach for the extraction of norsufentanil from human plasma. The protocol is straightforward and can be easily implemented in a laboratory setting. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for demanding applications in clinical and forensic toxicology, as well as in pharmaceutical research and development. The detailed protocol and expected performance characteristics serve as a valuable resource for scientists requiring a reliable method for norsufentanil quantification in plasma.

Application Notes and Protocols for Norsufentanil-d3 in Postmortem Forensic Toxicology Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufentanil, a potent synthetic opioid, is increasingly encountered in postmortem forensic toxicology casework. Accurate and reliable quantification of sufentanil and its primary metabolite, norsufentanil, is crucial for determining the cause and manner of death. The use of a stable isotope-labeled internal standard is essential for minimizing matrix effects and ensuring the accuracy of quantitative results obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Norsufentanil-d3 is an ideal internal standard for the quantification of norsufentanil, and by extension, for monitoring sufentanil exposure. These application notes provide a detailed protocol for the analysis of norsufentanil in postmortem specimens using this compound as an internal standard.

Principle

The method described is based on solid-phase extraction (SPE) of norsufentanil and the internal standard, this compound, from postmortem matrices, followed by analysis using LC-MS/MS. The use of a deuterated internal standard that co-elutes with the analyte of interest allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Data Presentation

The following table summarizes typical quantitative validation parameters for the analysis of norsufentanil in postmortem blood using an LC-MS/MS method with a deuterated internal standard.

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal (< 15%) |

Experimental Protocols

Materials and Reagents

-

Norsufentanil and this compound standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Postmortem specimens (e.g., blood, liver homogenate)

-

Phosphate buffer (pH 6)

-

Deionized water

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of postmortem specimen (e.g., blood), add 4 mL of phosphate buffer (pH 6) and vortex to mix.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the pre-treated sample and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6). Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of an acidic wash (e.g., 0.1 M acetic acid), and then 3 mL of methanol.

-

Elution: Elute the analytes with 3 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 95% A

-

1-8 min: Gradient to 5% A

-

8-9 min: Hold at 5% A

-

9-10 min: Return to 95% A

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Norsufentanil: Precursor Ion (m/z) → Product Ion (m/z) (Specific values to be optimized based on instrumentation)

-

This compound: Precursor Ion (m/z) → Product Ion (m/z) (Specific values to be optimized based on instrumentation)

-

Mandatory Visualizations

Application Note: Ultrasensitive Detection of Fentanyl and its Metabolites in Hair using LC-MS/MS

Abstract

This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fentanyl and its major metabolites, including norfentanyl, in human hair. Hair analysis provides a wide window of detection, offering valuable insights into chronic substance use. The protocol outlined below includes a streamlined solid-phase extraction (SPE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for forensic toxicology, clinical research, and drug development applications, offering excellent sensitivity, specificity, and a wide dynamic range.

Introduction

Fentanyl, a potent synthetic opioid, and its analogues pose a significant public health risk. Monitoring their use is crucial for both clinical and forensic purposes. Hair, as a biological matrix, is advantageous for detecting past exposure to drugs over a long period. This application note provides a detailed protocol for a validated LC-MS/MS method to accurately and reliably measure fentanyl and its metabolites in hair samples.[1][2][3][4]

Experimental Workflow

The overall experimental workflow for the analysis of fentanyl and its metabolites in hair is depicted in the diagram below.

Caption: Experimental workflow for LC-MS/MS analysis of fentanyl in hair.

Materials and Reagents

-

Fentanyl, Norfentanyl, and their deuterated internal standards (e.g., Fentanyl-D5)

-

LC-MS grade methanol, acetonitrile, water, and formic acid[1]

-

Ammonium acetate[1]

-

Dichloromethane[5]

-

Solid-Phase Extraction (SPE) cartridges (e.g., OASIS MCX)

-

Phosphate buffer (pH 6)

Detailed Protocols

Sample Preparation

-

Decontamination: Weigh approximately 20-100 mg of hair and wash it sequentially with dichloromethane and methanol to remove external contaminants.[5] Air dry the hair completely.

-

Incubation: Pulverize or finely cut the decontaminated hair. Incubate the hair sample in a solution such as methanol or a phosphate buffer at an elevated temperature (e.g., 95°C for 10 minutes) to facilitate drug extraction from the hair matrix.[5] Some methods also employ sonication in methanol/5M HCl.[6]

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge (e.g., OASIS MCX) with methanol followed by water.

-

Load the supernatant from the incubation step onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a suitable elution solvent (e.g., methanol with 5% ammonium hydroxide).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[6] Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Chromatographic Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent[7] |

| Mobile Phase A | 0.1% formic acid in 10 mmol/L ammonium acetate aqueous solution[7] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[1][7] |

| Flow Rate | 0.20 - 0.35 mL/min[1][7] |

| Gradient | A typical gradient starts with a low percentage of organic phase (e.g., 5-15% B), ramps up to a high percentage (e.g., 95% B), and then re-equilibrates.[1][7] |

| Column Temperature | 30 - 50 °C[1][7] |

| Injection Volume | 1 - 10 µL[1] |

Mass Spectrometry Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following table provides example MRM transitions for fentanyl and norfentanyl. It is crucial to optimize these parameters for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Fentanyl | 337.2 | 188.1 | 30 - 40 | 20 - 30 |

| 105.1 | 35 - 45 | |||

| Norfentanyl | 233.2 | 84.1 | 25 - 35 | 15 - 25 |

| 150.1 | 10 - 20 | |||

| Fentanyl-D5 | 342.2 | 188.1 | 30 - 40 | 20 - 30 |

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of fentanyl and its analogues in hair.

| Analyte | Limit of Detection (LOD) (pg/mg) | Limit of Quantification (LOQ) (pg/mg) | Linear Range (pg/mg) | Recovery (%) |

| Fentanyl | 0.05 - 3 | 0.1 - 11 | 0.1 - 1000 | >84 |

| Norfentanyl | 0.05 - 7 | 0.1 - 21 | 0.1 - 1000 | >74 |

| Acetylfentanyl | 0.05 | 1 | 1 - 1000 | >80 |

| Furanylfentanyl | 0.2 | 0.5 | 0.5 - 1000 | >75 |

| Carfentanil | 0.5 | 1 | 1 - 1000 | >78 |

Data compiled from multiple sources for illustrative purposes. Actual performance may vary.[1][5][6]

Fentanyl Metabolism and Detection in Hair

The primary metabolic pathway for fentanyl involves N-dealkylation to form norfentanyl. Both fentanyl and norfentanyl can be incorporated into the hair shaft, providing a historical record of exposure.

Caption: Simplified metabolic pathway of fentanyl and incorporation into hair.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of fentanyl and its metabolites in hair. The protocol is designed for high-throughput laboratories and can be adapted for the analysis of a wider range of synthetic opioids. The excellent sensitivity and specificity make it a valuable tool for forensic investigations, clinical monitoring, and research in the field of substance abuse.